4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
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Description
4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has developed novel bioactive natural product analogs incorporating structures similar to "4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid," demonstrating significant antitumor activity against a panel of cell lines. Such compounds were synthesized through a two-step process starting from aniline derivatives, leading to potent compounds with mean IC50 values indicating their effectiveness in inhibiting tumor cell proliferation (Maftei et al., 2013).
Biological and Pharmacological Activities
The compound and its related analogs have been part of studies focusing on molecular docking, vibrational, structural, electronic, and optical characteristics, demonstrating their potential as nonlinear optical materials and indicating their significance in biological activities. Such studies reveal the compound's role in inhibiting growth factors and suggesting pharmacological importance, providing a basis for further investigation into butanoic acid derivatives (Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)15-7-5-14(6-8-15)17(22)13-16(18(23)24)21-11-9-20(4)10-12-21/h5-8,16H,9-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFAIHGZAFZYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.